

Comparative Analysis of BMS CCR2 22 Cross-Reactivity with Other Chemokine Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **BMS CCR2 22**, a potent antagonist of the C-C chemokine receptor 2 (CCR2), with other chemokine receptors. The information is compiled from publicly available experimental data to assist researchers in evaluating its selectivity and potential off-target effects.

Summary of Quantitative Data

The following tables summarize the known inhibitory activities of **BMS CCR2 22** against various chemokine receptors, based on binding and functional assays.

Receptor	Ligand/Assay	IC50 (nM)	Reference
CCR2	[125I]-MCP-1 Binding	5.1	[1][2][3][4]
CCR2	Calcium Flux	18	
CCR2	Monocyte Chemotaxis	1	
CCR3	Not specified	Selective over CCR3	-
CCR5	Not specified	>700-fold selective for CCR2 over CCR5*	

^{*}Data for the closely related analog BMS-741672.



Note: A comprehensive screening of **BMS CCR2 22** against a wider panel of chemokine receptors (e.g., CCR1, CCR4, CXCRs) is not readily available in the public domain. The selectivity over CCR3 is consistently reported, but a specific IC50 value has not been found in the reviewed literature.

Comparison with Other CCR2 Antagonists

While direct head-to-head studies are limited, the following table provides a comparison of **BMS CCR2 22** with other notable CCR2 antagonists.

Antagonist	CCR2 IC50 (nM)	CCR5 IC50 (nM)	Selectivity Notes	Reference
BMS CCR2 22	5.1 (Binding)	-	Selective over CCR3. A closely related analog is >700-fold selective for CCR2 over CCR5.	
INCB3344	5.1 (Binding)	>100-fold selective for CCR2	Highly selective over other chemokine receptors including CCR1 and CCR5.	_
Cenicriviroc	2-6 (Binding)	2-6 (Binding)	Dual CCR2/CCR5 antagonist.	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay



This protocol is a representative method for determining the binding affinity of a compound to a chemokine receptor.

Objective: To measure the ability of **BMS CCR2 22** to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

- HEK293 cells stably expressing human CCR2
- [125I]-MCP-1 (radioligand)
- BMS CCR2 22 (test compound)
- Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
- Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare cell membranes from HEK293-CCR2 cells.
- In a 96-well plate, add cell membranes, a fixed concentration of [125I]-MCP-1, and varying concentrations of **BMS CCR2 22**.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.



• The concentration of **BMS CCR2 22** that inhibits 50% of the specific binding of [125I]-MCP-1 is determined as the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by chemokine receptor activation.

Objective: To determine the functional antagonism of **BMS CCR2 22** on CCR2-mediated calcium signaling.

Materials:

- Cells expressing CCR2 (e.g., THP-1 monocytes or transfected cell lines)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- CCL2 (MCP-1) (agonist)
- BMS CCR2 22 (test compound)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader (FLIPR) or a similar instrument

Procedure:

- Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer.
- Wash the cells to remove extracellular dye.
- Pre-incubate the cells with varying concentrations of BMS CCR2 22.
- Stimulate the cells with a fixed concentration of CCL2 (MCP-1).
- Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorometric plate reader.



• The concentration of **BMS CCR2 22** that inhibits 50% of the CCL2-induced calcium response is determined as the IC50 value.

Monocyte Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.

Objective: To evaluate the inhibitory effect of **BMS CCR2 22** on CCR2-driven monocyte migration.

Materials:

- Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)
- CCL2 (MCP-1) (chemoattractant)
- BMS CCR2 22 (test compound)
- Chemotaxis chamber (e.g., Boyden chamber or Transwell assay plate) with a porous membrane
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

- Place CCL2 in the lower chamber of the chemotaxis plate.
- Pre-incubate the monocytes with varying concentrations of BMS CCR2 22.
- Add the pre-incubated monocytes to the upper chamber of the plate, which is separated from the lower chamber by a porous membrane.
- Incubate the plate for a period (e.g., 1-3 hours) to allow cell migration.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a plate reader-based method.

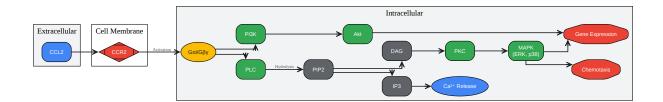


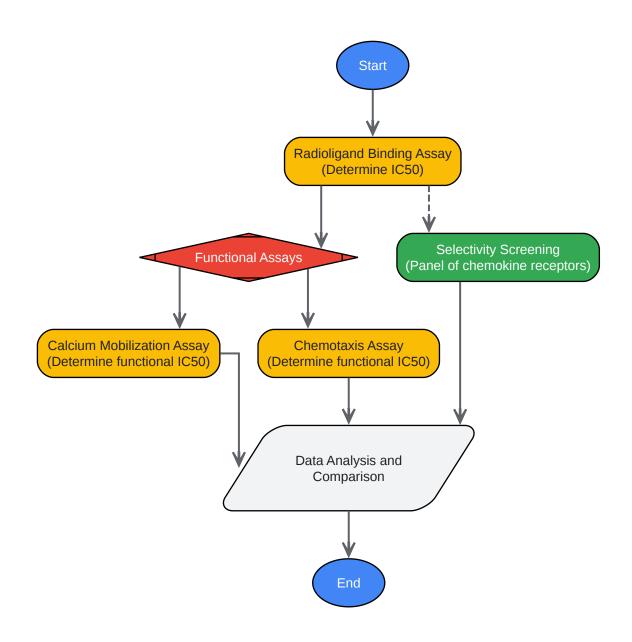
 The concentration of BMS CCR2 22 that inhibits 50% of the CCL2-induced cell migration is determined as the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.







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